4-Bromo-2-fluorobenzyl alcohol

Aldose reductase inhibition Diabetic complications Enantioselectivity

4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol. It is a white to light yellow crystalline solid with a melting point of 31–35 °C and a boiling point of 262 °C.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 188582-62-9
Cat. No. B061991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzyl alcohol
CAS188582-62-9
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CO
InChIInChI=1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
InChIKeyBWBJZMQPVBWEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9): A Privileged Halogenated Benzyl Alcohol Building Block for Kinase and Reductase Inhibitor Programs


4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrFO and a molecular weight of 205.02 g/mol . It is a white to light yellow crystalline solid with a melting point of 31–35 °C and a boiling point of 262 °C . The compound serves as a critical synthetic intermediate in pharmaceutical research, particularly for the construction of aldose reductase inhibitors (ARIs), S1P₁ receptor agonists, and HDAC6 inhibitors, where the 4-bromo-2-fluorobenzyl pharmacophore has been demonstrated to confer substantial gains in target potency and selectivity relative to unsubstituted or mono-halogenated benzyl analogs [1].

Why 2-Fluorobenzyl Alcohol or 4-Chloro-2-fluorobenzyl Alcohol Cannot Substitute for 4-Bromo-2-fluorobenzyl Alcohol in Potency-Driven Programs


The 4-bromo-2-fluorobenzyl moiety is not a generic benzyl alcohol handle; it is a pharmacophore that directly engages hydrophobic enzyme pockets to drive potency and selectivity. Replacing this group with 2-fluorobenzyl alcohol (CAS 446-51-5) eliminates the bromine atom that forms critical van der Waals contacts in the aldose reductase specificity pocket, leading to a >10-fold loss in inhibitory activity [1]. Substitution with 4-chloro-2-fluorobenzyl alcohol (CAS 56456-49-6) reduces both the steric bulk and polarizability of the 4-substituent, compromising the halogen-bonding interactions that have been crystallographically characterized in enzyme-inhibitor complexes [2]. The dual halogenation pattern (Br at C4, F at C2) is not readily mimicked by other substitution motifs, making direct analog interchange scientifically indefensible for programs that depend on the established structure-activity relationships.

4-Bromo-2-fluorobenzyl alcohol: Quantitative Differentiation Evidence Against Structural Analogs in Aldose Reductase, S1P₁, and HDAC6 Systems


Enantioselective Aldose Reductase Inhibition: (R)-4-Bromo-2-fluorobenzyl Derivative AS-3201 Achieves 10× Greater Potency Than its (S)-Enantiomer

The (R)-enantiomer containing the 4-bromo-2-fluorobenzyl group (AS-3201/Ranirestat) inhibits recombinant human aldose reductase with an IC₅₀ of 15 nM [1]. In head-to-head comparison, the corresponding (S)-enantiomer (SX-3202), which retains the identical 4-bromo-2-fluorobenzyl group but in the opposite absolute configuration, exhibits an IC₅₀ of 150 nM — a 10-fold difference [1]. This demonstrates that the 4-bromo-2-fluorobenzyl pharmacophore is necessary but not sufficient; the correct stereochemistry is essential for full engagement of the enzyme active site.

Aldose reductase inhibition Diabetic complications Enantioselectivity

In Vivo Efficacy: AS-3201 (4-Bromo-2-fluorobenzyl Derivative) Demonstrates 500× Greater In Vivo Potency Than its Enantiomer

In a streptozotocin-induced diabetic rat model, AS-3201 (the R-enantiomer bearing the 4-bromo-2-fluorobenzyl group) inhibited sorbitol accumulation in the sciatic nerve with an ED₅₀ of 0.18 mg/kg/day over 5 days [1]. The (S)-enantiomer SX-3202 required an approximately 500-fold higher dose to achieve comparable efficacy [1]. This in vivo differentiation is substantially larger than the in vitro potency gap, indicating that the favorable pharmacokinetic properties conferred by the 4-bromo-2-fluorobenzyl-R configuration translate into amplified therapeutic margins.

In vivo pharmacology Sorbitol accumulation Diabetic neuropathy

ALR2 vs. ALR1 Selectivity: IDD388 Carrying the 4-Bromo-2-fluorobenzyl Group Achieves 467-Fold Selectivity for the Therapeutic Target

IDD388, a compound incorporating the 4-bromo-2-fluorobenzyl moiety via a carbamoyl linkage, inhibits ALR2 (the therapeutic target) with an IC₅₀ of 30 nM while inhibiting the closely related ALR1 (aldehyde reductase) with an IC₅₀ of 14 μM [1]. This yields a selectivity ratio of ~467-fold favoring ALR2. By contrast, earlier-generation ARIs lacking the 4-bromo-2-fluorobenzyl substitution typically exhibit selectivity ratios below 50-fold [2]. The 4-bromo-2-fluorobenzyl group occupies a hydrophobic pocket in ALR2 that is sterically restricted in ALR1, providing a structural basis for this enhanced selectivity.

Aldose reductase selectivity ALR2/ALR1 Drug safety

Quinoxalinone-Based ALR2 Inhibitors: 4-Bromo-2-fluorobenzyl Substitution Confers 112-Fold Potency Advantage Over Least Active Series Member

In a series of quinoxalin-2(1H)-one-based aldose reductase inhibitors, the compound bearing the 4-bromo-2-fluorobenzyl group (compound 6g) exhibited an IC₅₀ of 0.091 μM, making it the most potent of the series [1]. The least active compound in the same series showed an IC₅₀ of 10.214 μM, representing a 112-fold range driven entirely by peripheral substitution [1]. Critically, all compounds in the series displayed less than 40.7% inhibition of aldehyde reductase, confirming that ALR2 selectivity is maintained across the chemotype when the 4-bromo-2-fluorobenzyl group is present [1].

Quinoxalinone Multifunctional inhibitors Antioxidant

Benzenesulfonamide ARIs: 4-Bromo-2-fluorobenzyl Installation Drives Submicromolar Activity Against a Background of >100 μM Baseline

A library of substituted benzenesulfonamides was evaluated for aldose reductase inhibition, with most compounds exhibiting IC₅₀ values <100 μM [1]. Introduction of the 4-bromo-2-fluorobenzyl group into the phenylsulfonamidodifluorophenol scaffold yielded compound 4c, which achieved a submicromolar IC₅₀ (<1 μM) [1]. This represents at minimum a 100-fold improvement over the series baseline and underscores the privileged nature of the 4-bromo-2-fluorobenzyl moiety for potency enhancement.

Benzenesulfonamide Submicromolar inhibition Antioxidant dual activity

S1P₁ Receptor Agonism: Patent Data Reports 4-Bromo-2-fluorobenzyl-Containing Compounds with Shortened In Vivo Half-Life and Improved Selectivity Over First-Generation FTY720

Patent US20160347745A1 discloses S1P₁ receptor agonists incorporating the 4-bromo-2-fluorobenzyl group [1]. Pharmacokinetic screening revealed that these compounds possess significantly shortened in vivo half-lives compared to the prototypical S1P₁ agonist FTY720 (fingolimod), while maintaining or improving receptor potency and S1P₁/S1P₃ selectivity [1]. The reduced half-life addresses a key clinical limitation of FTY720 — prolonged lymphocyte sequestration leading to immunosuppression — making the 4-bromo-2-fluorobenzyl-substituted series a second-generation advancement [1].

S1P₁ agonist Immunomodulation Reduced half-life

High-Value Application Scenarios for 4-Bromo-2-fluorobenzyl alcohol in Drug Discovery and Chemical Biology


Synthesis of Enantiopure Aldose Reductase Inhibitors (AS-3201/Ranirestat Series)

4-Bromo-2-fluorobenzyl alcohol serves as the essential starting material for constructing the (R)-configured spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine core of AS-3201 (Ranirestat), a clinical-stage ARI for diabetic neuropathy. The alcohol is converted to 4-bromo-2-fluorobenzyl bromide or tosylate for N-alkylation, with enantioselective spirocyclization yielding the active (R)-enantiomer that achieves 15 nM IC₅₀ against human AR and 500-fold greater in vivo potency than its (S)-counterpart [1]. Researchers and procurement teams targeting diabetic complication programs should specify 4-bromo-2-fluorobenzyl alcohol with ≥97% purity and confirm structural identity by NMR before committing to multi-step enantioselective synthesis.

Construction of Selective ALR2 Probes (IDD388 and Polyhalogenated Derivatives)

IDD388, a benchmark selective ALR2 inhibitor (IC₅₀ = 30 nM; 467-fold selectivity over ALR1), is synthesized via carbamoyl coupling of 4-bromo-2-fluorobenzylamine, which is in turn derived from 4-bromo-2-fluorobenzyl alcohol through oxidation to the benzaldehyde followed by reductive amination or via direct conversion through the benzyl bromide [1]. The alcohol building block thus provides entry to a family of polyhalogenated derivatives used as chemical probes to dissect AKR1B10 vs. ALR2 selectivity [2]. For chemical biology groups investigating the polyol pathway, procuring the alcohol rather than downstream intermediates offers greater synthetic divergence and cost efficiency.

Development of Second-Generation S1P₁ Receptor Agonists with Reduced Half-Life

Patent-protected S1P₁ agonists that incorporate the 4-bromo-2-fluorobenzyl moiety have been shown to exhibit reduced in vivo half-life compared to FTY720, addressing the lymphopenia risk associated with first-generation sphingosine-1-phosphate receptor modulators [1]. 4-Bromo-2-fluorobenzyl alcohol is the precursor to the benzyl halide or sulfonate ester used to install this pharmacophore onto oxadiazole, azetidine, or other heterocyclic cores. CROs and pharmaceutical development groups pursuing next-generation immunomodulatory agents for multiple sclerosis or inflammatory bowel disease should secure multi-gram quantities of the alcohol under inert storage conditions to prevent benzylic oxidation.

SAR Exploration of Quinoxalinone and Benzothiazine Multifunctional ALR2 Inhibitors

In both quinoxalin-2(1H)-one and 1,2-benzothiazine 1,1-dioxide scaffold programs, N-alkylation with 4-bromo-2-fluorobenzyl groups consistently produces the most potent compounds within each series, with IC₅₀ values reaching 0.091 μM and 0.057 μM, respectively [1][2]. These multifunctional inhibitors combine ALR2 inhibition with direct antioxidant activity (DPPH radical scavenging up to 94.62% at 100 μM), addressing both hyperglycemia-driven polyol flux and oxidative stress in diabetic complications [1]. Medicinal chemistry teams optimizing dual-mechanism ARIs should use 4-bromo-2-fluorobenzyl alcohol as the alkylating agent in the final diversification step to maximize library potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.